molecular formula C10H14ClNO2 B2475868 3-(3-Methoxyphenyl)oxetan-3-amine hydrochloride CAS No. 1332765-95-3

3-(3-Methoxyphenyl)oxetan-3-amine hydrochloride

Cat. No.: B2475868
CAS No.: 1332765-95-3
M. Wt: 215.68
InChI Key: AETKUXBLSHMSLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methoxyphenyl)oxetan-3-amine hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 g/mol . It is a hydrochloride salt of 3-(3-methoxyphenyl)oxetan-3-amine, which is an oxetane derivative. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity and properties to the compound.

Scientific Research Applications

3-(3-Methoxyphenyl)oxetan-3-amine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate the reactivity and interactions of oxetane derivatives with biological molecules.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways, may involve this compound.

    Industry: It can be used in the production of specialty chemicals and materials, leveraging its unique reactivity and properties.

Safety and Hazards

The safety data sheet for a similar compound, 3-(2-Methoxyphenyl)oxetan-3-amine hydrochloride, suggests that in case of inhalation, skin or eye contact, or if swallowed, medical attention should be sought . It also recommends wearing protective clothing and using appropriate extinguishing media in case of fire .

Future Directions

While specific future directions for 3-(3-Methoxyphenyl)oxetan-3-amine hydrochloride were not found in the search results, it’s worth noting that oxetane ring structures are common in natural products and have been found to exhibit a number of biological activities . This suggests potential areas of future research and development.

Preparation Methods

The synthesis of 3-(3-Methoxyphenyl)oxetan-3-amine hydrochloride typically involves the formation of the oxetane ring followed by the introduction of the amine and methoxyphenyl groups. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the oxetane ring.

Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

3-(3-Methoxyphenyl)oxetan-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxetane derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the oxetane ring or the aromatic ring. Common reagents for these reactions include halides, amines, and alcohols.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of 3-(3-methoxyphenyl)oxetan-3-amine.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)oxetan-3-amine hydrochloride depends on its specific application. In biochemical and medicinal contexts, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The oxetane ring’s strained structure can facilitate reactions with these targets, potentially leading to the formation of covalent bonds or other interactions that modulate biological activity .

Comparison with Similar Compounds

3-(3-Methoxyphenyl)oxetan-3-amine hydrochloride can be compared with other oxetane derivatives and similar compounds, such as:

    3-(4-Methoxyphenyl)oxetan-3-amine hydrochloride: Similar structure but with the methoxy group in a different position on the aromatic ring.

    3-(3-Hydroxyphenyl)oxetan-3-amine hydrochloride: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(3-Methoxyphenyl)oxetan-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the methoxy and amine groups, which confer distinct reactivity and properties compared to other similar compounds.

Properties

IUPAC Name

3-(3-methoxyphenyl)oxetan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-12-9-4-2-3-8(5-9)10(11)6-13-7-10;/h2-5H,6-7,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETKUXBLSHMSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(COC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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